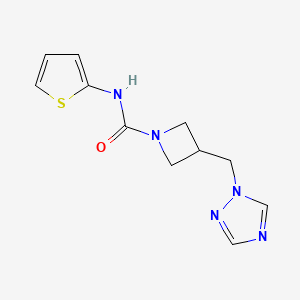

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.

Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable amine and an electrophile.

Final Coupling: The final step involves coupling the triazole, thiophene, and azetidine intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The incorporation of this moiety in the structure of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide enhances its efficacy against various bacterial and fungal strains. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

1.2 Anticancer Properties

The compound shows promise as an anticancer agent. The triazole ring is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives similar to This compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, C. albicans | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Anti-inflammatory | Reduction in inflammatory markers |

Agricultural Applications

2.1 Fungicidal Properties

The compound's triazole component is also relevant in agriculture as a fungicide. Triazoles are widely used to control fungal diseases in crops. The specific structure of This compound may enhance its effectiveness against plant pathogens while being less toxic to beneficial organisms .

2.2 Plant Growth Regulation

Emerging research suggests that this compound could act as a plant growth regulator. By modulating hormonal pathways within plants, it may promote growth and increase resistance to stress factors such as drought or disease .

Material Science Applications

3.1 Synthesis of Novel Materials

The unique chemical structure of This compound allows for its use in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical strength .

3.2 Coordination Chemistry

Additionally, the compound may serve as a ligand in coordination chemistry, forming complexes with transition metals that can exhibit interesting catalytic properties or magnetic behavior . This application is particularly relevant in the development of new catalysts for organic transformations.

Mécanisme D'action

The mechanism of action of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiophene rings may play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(phenyl)azetidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(pyridin-2-yl)azetidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide distinguishes it from other similar compounds. Thiophene rings can impart unique electronic and steric properties, potentially enhancing the compound’s reactivity and interactions with biological targets.

Activité Biologique

The compound 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a novel derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique triazole ring, which is known for its diverse biological activities. The presence of the thiophene moiety contributes to its pharmacological profile. The molecular formula for this compound is C11H12N4OS.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data for the compound is limited, the structural similarities suggest a potential for similar activity.

Anticancer Properties

Triazole derivatives are often explored for their anticancer properties. A study highlighted the cytotoxic effects of related compounds against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells . Although direct studies on this compound are sparse, the triazole's ability to inhibit key enzymes involved in cancer progression suggests a promising avenue for further research.

Actoprotective Activity

A study focused on the actoprotective effects of 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole derivatives demonstrated significant results in enhancing physical performance and reducing fatigue in animal models . This suggests that similar compounds could provide protective effects against physical stressors.

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which are crucial in cancer and inflammatory processes .

- Receptor Modulation : Some studies suggest that these compounds may also modulate receptor activities, affecting pathways involved in cell proliferation and apoptosis.

Study on Antimicrobial Activity

In a comparative study examining the antibacterial effects of various triazole derivatives, it was found that certain modifications significantly enhanced efficacy against Klebsiella pneumoniae and Staphylococcus aureus. The study utilized an agar diffusion method to assess activity .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 20 |

| 3-Azetidine | K. pneumoniae | 18 |

Anticancer Activity Assessment

A recent investigation into the cytotoxicity of triazole derivatives revealed that compounds with similar structures exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines . This suggests that this compound could also possess significant anticancer properties warranting further exploration.

Propriétés

IUPAC Name |

N-thiophen-2-yl-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c17-11(14-10-2-1-3-18-10)15-4-9(5-15)6-16-8-12-7-13-16/h1-3,7-9H,4-6H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRUYXDSZOFNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.